molecular formula C7H15NO B032411 4-Piperidineethanol CAS No. 622-26-4

4-Piperidineethanol

Cat. No. B032411
CAS RN: 622-26-4
M. Wt: 129.2 g/mol
InChI Key: LDSQQXKSEFZAPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Piperidineethanol and related compounds involves several key strategies to achieve enantiopure products, which are crucial for the development of pharmaceuticals and other active compounds. For instance, enzymatic kinetic resolution has been employed for the synthesis of 2-Piperidineethanol, highlighting the importance of achieving enantiopure compounds through both synthetic and enzymatic methods. This process allows for the creation of natural and synthetic compounds starting from enantiopure piperidineethanol, demonstrating its utility as a versatile chemical building block (Perdicchia et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-Piperidineethanol facilitates its involvement in diverse chemical reactions. The piperidine ring, with its nitrogen atom, offers a site for nucleophilic attack, while the ethanol group can be easily modified or used in the formation of esters and ethers. This structural versatility is a key attribute that makes 4-Piperidineethanol a valuable scaffold in organic synthesis.

Chemical Reactions and Properties

4-Piperidineethanol undergoes various chemical reactions that are instrumental in the synthesis of complex molecules. For example, it can be used in gold-catalyzed formal [4 + 2] synthesis approaches toward piperidin-4-ones, demonstrating its role in facilitating ring closure and complexity building in synthetic organic chemistry (Cui et al., 2009). Additionally, the compound is involved in diastereoselective synthesis methods, providing platforms for drug discovery through the controlled creation of 2,4-disubstituted piperidines (Watson et al., 2000).

Scientific Research Applications

Enzymatic Synthesis and Derivative Applications

Synthetic and Enzymatic Methods for Derivative Synthesis : 2-Piperidineethanol has been used for the synthesis of various natural and synthetic compounds, leveraging its stereocenter and functional alcohol group for enantioselective synthesis. Both synthetic and enzymatic methods have been developed for resolving racemic mixtures of 2-piperidineethanol, enabling the production of enantiopure derivatives for further chemical synthesis (Perdicchia et al., 2015).

Anticancer and Therapeutic Potential

Cytotoxic Activities and DNA Binding : Novel naphthalimide derivatives containing piperidine moieties, including 4-piperidineethanol, have demonstrated potent cytotoxic activities against various cancer cell lines. These derivatives also exhibited interesting DNA binding behaviors, suggesting potential applications in cancer therapy and cell imaging (Wang et al., 2016).

Antisecretory and Neuroprotective Properties

Gastric Antisecretory Agents : Derivatives of 4-piperidineethanol have been explored for their gastric antisecretory properties, leading to the development of compounds without anticholinergic activity, which is advantageous for peptic ulcer treatments. Some of these compounds have progressed to clinical trials due to their promising antisecretory effects (Scott et al., 1983).

Neuroprotective Activities : The neuroprotective efficacy of compounds structurally similar to 4-piperidineethanol has been demonstrated in models of cerebral ischemia, highlighting their potential as therapeutic agents for neurological conditions. These compounds selectively target receptors in the forebrain, providing a focused approach to neuroprotection (Menniti et al., 1997).

Chemical Properties and Reactions

Dissociation Constants and Pyrolysis : The dissociation constants of 1-piperidineethanol and related compounds have been determined, providing valuable information for understanding their chemical behavior in various conditions. Additionally, pyrolysis studies have shown that 2-piperidineethanol can undergo reactions to produce 2,3-dehydropiperidine enamines, useful in synthetic chemistry (Xu et al., 1993); (Cook et al., 2005).

Antimicrobial and Antimycobacterial Effects

Antimycobacterial Spiro-piperidin-4-ones : Spiro-piperidin-4-ones derived from 4-piperidineethanol have shown significant antimycobacterial activity, indicating their potential as new therapeutic agents against Mycobacterium tuberculosis and other related strains. This highlights the compound's versatility and potential in developing novel antimicrobial treatments (Kumar et al., 2008).

Safety And Hazards

4-Piperidineethanol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSQQXKSEFZAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060749
Record name 4-Piperidineethanol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidineethanol

CAS RN

622-26-4
Record name 4-Piperidineethanol
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Record name 4-Piperidineethanol
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Record name 4-Piperidineethanol
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Record name 4-Piperidineethanol
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Record name 4-Piperidineethanol
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Record name Piperidine-4-ethanol
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Record name 4-Piperidineethanol
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Synthesis routes and methods

Procedure details

A solution of 4-(2-hydroxyethyl)pyridine (1.8 g, 14.6 mol) in acetic acid (15 ml) containing platinum oxide (200 mg) was hydrogenated for 20 hours at 3.3-4 atmospheres pressure. After filtration, the filtrate was evaporated and azeotroped twice with toluene. The residue was triturated with 2N sodium hydroxide and solid sodium hydroxide was added to adjust the pH to 13. The volatiles were removed under vacuum and the residue was triturated with ether, filtered, washed with methylene chloride, and dried under vacuum to give 2-(piperidin-4-yl)-1-ethanol (860 mg, 46%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

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